![molecular formula C16H13N5 B10844665 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/no-structure.png)
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common approach is the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis, such as using a water-soluble iridium catalyst, can also be employed to achieve the desired naphthyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs or metal-catalyzed processes. The use of eco-friendly and atom-economical approaches is preferred to minimize environmental impact and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
2-Methyl-1,8-naphthyridine: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its benzyl and methyl substituents also contribute to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C16H13N5 |
---|---|
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
5-azido-6-benzyl-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C16H13N5/c1-11-7-8-14-15(20-21-17)13(10-18-16(14)19-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
GFTOIPQCHLKALF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=C(C(=C2C=C1)N=[N+]=[N-])CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.